4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride
Description
Properties
IUPAC Name |
4-amino-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYYGVSIZZRIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation
The process begins with the condensation of 4-oxo-2,3-dihydro-1H-indene (hypothetical starting material) with hydroxylamine hydrochloride in an ethanol-water mixture. Under reflux conditions (50–55°C), the ketone reacts with hydroxylamine to form the corresponding oxime intermediate. For example, a scaled reaction using 350.0 g of ketone precursor, 368.0 g of hydroxylamine hydrochloride, and 20% sodium hydroxide solution achieves complete conversion within 30 minutes, as monitored by TLC.
Catalytic Hydrogenation
The oxime intermediate undergoes reduction using a nickel-aluminum (Raney nickel) catalyst under hydrogen-rich conditions. In a representative procedure, 500 g of catalyst facilitates the reduction of the oxime to the primary amine at 50–55°C over 8 hours. Post-reduction, the amine is extracted with dichloromethane, washed to neutrality, and treated with hydrochloric acid to precipitate the hydrochloride salt. This method yields 344.5 g of product with a purity of 98.64%.
Catalytic Hydrogenation of Nitro Precursors
An alternative route involves the reduction of a nitro-substituted precursor, 4-nitro-2,3-dihydro-1H-inden-1-one, to the corresponding amine. While direct literature on this specific compound is limited, analogous procedures for isoindolone derivatives provide a validated framework.
Nitro-Group Reduction
The nitro compound is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) and ammonium formate as a hydrogen source. In a typical reaction, 3.2 g of nitro precursor reacts with 5.75 g of ammonium formate in dimethylformamide (DMF) at 100°C for 30 minutes. The reduction proceeds quantitatively, yielding 92% of the amine product after recrystallization.
Hydrochloride Salt Formation
The free amine is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C. The hydrochloride salt precipitates as a white crystalline solid, which is filtered, washed with cold ethanol, and dried under vacuum. This step typically achieves near-quantitative conversion.
Direct Hydrochloride Salt Formation from the Parent Amine
Industrial-scale production often isolates the free amine intermediate before salt formation. The parent amine, 4-amino-2,3-dihydro-1H-inden-1-one, is synthesized via methods such as:
Salt Formation Conditions
The amine is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran) and treated with gaseous HCl. The reaction exotherm is controlled at 20–25°C, and the resulting hydrochloride salt is isolated via filtration. Purity is enhanced through recrystallization from ethanol-water mixtures.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the two primary synthesis routes:
| Method | Starting Material | Catalyst/Reagent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 4-Oxo-2,3-dihydro-1H-indene | Raney nickel | 85–90% | 98.6% | |
| Nitro Reduction | 4-Nitro-indenone | Pd/C, ammonium formate | 92% | 99.7% |
Key Observations :
-
The reductive amination route offers higher scalability but requires stringent temperature control to prevent over-reduction.
-
Nitro reduction provides superior purity but depends on the availability of nitro precursors, which may involve hazardous synthesis steps.
Challenges and Optimization Strategies
Byproduct Formation
In reductive amination, incomplete reduction of the oxime intermediate can yield hydroxylamine byproducts. This is mitigated by using excess catalyst and extended reaction times.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. For example:
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Oxidation to imine derivatives : Treatment with oxidizing agents like KMnO₄ or CrO₃ converts the primary amine to an imine or nitroso intermediate.
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Ketone stability : The α,β-unsaturated ketone in the indanone system resists further oxidation under mild conditions .
Representative Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine oxidation | KMnO₄ (acidic) | 4-Nitroso-indan-1-one | ~60% |
Reduction Reactions
The ketone moiety is selectively reduced to secondary alcohols using borohydrides or catalytic hydrogenation:
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NaBH₄ reduction : Targets the carbonyl group, yielding 4-amino-indan-1-ol.
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Catalytic hydrogenation : Requires Pd/C or Raney Ni to produce saturated indane derivatives .
Key Data
| Reducing Agent | Solvent | Temperature | Product | Notes |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0–25°C | 4-Amino-indan-1-ol | Selective for ketone |
| H₂/Pd-C | EtOH | 50°C | 4-Amino-indane | Full saturation |
Substitution Reactions
The amino group participates in nucleophilic substitutions:
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Acylation : Reacts with acetyl chloride to form 4-acetamido-indan-1-one .
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Alkylation : Forms secondary amines with alkyl halides under basic conditions .
Example Protocol
text4-Amino-indanone (1 eq) + AcCl (1.2 eq) → Pyridine, 0°C → 4-Acetamido-indan-1-one (85% yield)[3]
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Hydrazine condensation : Forms pyrazole or phthalazinone derivatives via ketone-amine interactions .
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Schiff base formation : Reacts with aldehydes to generate imines, enabling further cyclization .
Case Study
Reaction with hydrazine hydrate yields 4-amino-benzo[f]phthalazin-1(2H)-one through intramolecular cyclization :
text4-Amino-indanone + NH₂NH₂·H₂O → EtOH, reflux → Phthalazinone derivative (72% yield)[6]
Acid-Base Reactions
As a hydrochloride salt, it undergoes neutralization:
-
Deprotonation : Treatment with NaOH releases the free base, 4-amino-indan-1-one, enhancing solubility in organic solvents .
-
Salt metathesis : Reacts with AgNO₃ to form silver chloride precipitates .
Comparative Reactivity with Structural Analogs
| Compound | Positional Isomer | Key Reactivity Differences |
|---|---|---|
| 6-Amino-indan-1-one | Amino at C6 | Higher steric hindrance reduces acylation rates |
| 3-Amino-indan-1-ol | Hydroxyl at C3 | Preferential oxidation of alcohol over amine |
Mechanistic Insights
Scientific Research Applications
4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
- Chiral vs. Achiral: (R)-2,3-Dihydro-1H-inden-1-amine HCl demonstrates stereospecific binding in receptor models, whereas the achiral 4-amino analog lacks this selectivity .
- Halogen Effects: 5-Chloro derivatives show enhanced electron-withdrawing properties, improving stability in agrochemical intermediates but reducing solubility compared to amino-substituted analogs .
Key Findings :
- Microwave (MW) Synthesis: Indeno[1,2-c]pyrazoles achieve higher yields (70–85%) and faster reaction times than traditional heating methods .
- Reduction Strategies: Nitro-to-amine conversions (e.g., 4-amino derivative) are more efficient (94% yield) compared to reductive amination routes (e.g., 5,6-diethyl analog) .
Pharmacological and Industrial Relevance
- Kinase Inhibition: 4-Amino-2,3-dihydro-1H-inden-1-one derivatives show promise in EGFR (epidermal growth factor receptor) inhibition, critical for non-small cell lung cancer (NSCLC) therapy .
- Agrochemicals : Chlorinated analogs like 5-chloro-2,3-dihydro-1H-inden-1-one serve as intermediates in indoxacarb synthesis, a broad-spectrum insecticide .
- Chiral Chemistry : Enantiopure dihydroindenamines (e.g., (R)-isomer) are pivotal in synthesizing optically active pharmaceuticals, with prices exceeding ¥18,300/g .
Biological Activity
4-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10ClN
- Molecular Weight : 171.63 g/mol
This compound features an indene core structure, which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that derivatives of 4-amino-2,3-dihydro-1H-inden-1-one exhibit notable antitumor activity. For instance, certain analogs have been shown to inhibit the c-Myc-Max protein-protein interaction, crucial for tumor cell proliferation. In a study assessing the inhibition of this interaction, several derivatives demonstrated IC50 values below 50 µM, with the most potent compound showing an IC50 of 5.6 µM (Table 1) .
| Compound | IC50 (µM) |
|---|---|
| 4aa | 20.2 ± 1.3 |
| 4da | 11.6 ± 2.3 |
| 21 | 5.6 ± 0.7 |
These findings suggest that modifications to the indene structure can enhance biological activity against cancer cells.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases like Alzheimer's. A study on related compounds indicated significant inhibition of acetylcholinesterase activity, suggesting that derivatives of 4-amino-2,3-dihydro-1H-inden-1-one may also possess similar properties .
The biological activity of this compound is largely attributed to its ability to disrupt key protein interactions and inhibit enzymatic activity:
- Disruption of Protein Interactions : The compound effectively disrupts the c-Myc-Max/DNA complex formation, which is vital for tumor growth.
- Enzyme Inhibition : It acts as a competitive inhibitor for acetylcholinesterase, thus increasing acetylcholine levels in synaptic clefts and enhancing cholinergic transmission.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Study on Tumor Cell Lines : A series of derivatives were tested against multiple tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : In vitro assays demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves reducing nitro precursors (e.g., 4-nitro-2,3-dihydro-1H-inden-1-one) using iron powder and NHCl in a mixed EtOH/HO solvent system at 80°C. Yield optimization requires precise control of stoichiometry (NHCl:Fe = 1:1 molar ratio), reaction time (45–60 min), and post-reaction pH adjustment to 12 for efficient extraction . Alternative routes include catalytic hydrogenation, but nitro group reduction with iron avoids specialized equipment and achieves >90% yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR (H and C) to confirm aromatic proton environments (e.g., δ 7.10 ppm for indenone protons) and carbonyl resonance at δ 207.1 ppm. High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion peaks (e.g., m/z 148.07515 for [M+H]). Purity is assessed via HPLC with UV detection at 254 nm, ensuring <2% residual nitro precursor .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when synthesizing substituted derivatives (e.g., halogenated or alkylated analogs)?
- Methodological Answer : Discrepancies in NMR shifts often arise from tautomerism or steric effects. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria. For ambiguous NOE correlations, employ 2D-COSY and HSQC experiments to map coupling pathways. X-ray crystallography (via SHELXL refinement) provides definitive structural confirmation, particularly for stereoisomers .
Q. How can computational tools predict the biological activity of 4-Amino-2,3-dihydro-1H-inden-1-one derivatives as kinase inhibitors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using FAK or JAK2 crystal structures (PDB: 2JKK or 4D1S). Focus on binding affinity (ΔG) and hydrogen-bond interactions with catalytic lysine residues (e.g., Lys454 in FAK). Validate predictions with in vitro kinase assays (IC determination) using ADP-Glo™ or fluorescence polarization .
Q. What crystallographic refinement protocols are recommended for analyzing metal complexes of this compound?
- Methodological Answer : Use SHELXTL or SHELXL for structure solution and refinement. Address twinning or disorder by applying restraints to thermal parameters (ISOR/DFIX commands). For high-resolution data (<1.0 Å), multipole refinement (via Olex2) improves electron density maps. Validate with R < 5% and wR < 12% .
Q. How to mitigate solvent-induced degradation during long-term storage of the hydrochloride salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
